Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
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Overview
Description
METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE is a complex organic compound that belongs to the class of chromeno-pyrrol derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyrrol core with various substituents such as methoxyphenyl, dimethyl, and benzoate groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrol core: This step involves the cyclization of appropriate starting materials under specific conditions to form the chromeno-pyrrol skeleton.
Introduction of substituents: The methoxyphenyl, dimethyl, and benzoate groups are introduced through various substitution reactions. These reactions often require the use of reagents such as sodium borohydride (NaBH4) for reduction and catalysts like palladium on carbon (Pd/C) for hydrogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings or other parts of the molecule.
Scientific Research Applications
METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE can be compared with other similar compounds, such as:
4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group, but with different substituents and a distinct core structure.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl): This compound has a similar chromeno core but differs in the specific substituents and their positions.
The uniqueness of METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound belonging to the class of chromeno-pyrrol derivatives. Its intricate structure and functional groups contribute to its unique biological activities and potential applications in pharmacology and material science.
Chemical Structure and Properties
The molecular formula of this compound is C30H27NO6, with a molecular weight of approximately 497.5 g/mol. The structure includes a chromeno-pyrrol core with various substituents such as methoxyphenyl and dimethyl groups. This structural complexity is pivotal in determining its reactivity and biological interactions.
Biological Activities
Preliminary studies have indicated that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antitumor Potential : Initial findings indicate that the compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its anticancer properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Binding affinity studies are crucial for understanding these interactions:
Biological Target | Binding Affinity | Effect |
---|---|---|
Enzyme A | High | Inhibition of activity |
Receptor B | Moderate | Modulation of signaling pathways |
Protein C | Low | Minimal interaction |
These interactions suggest that this compound may function through multiple mechanisms to exert its biological effects.
Case Studies
Case Study 1: Antioxidant Activity in Cell Cultures
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a dose-dependent scavenging effect on free radicals.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled experiment involving induced inflammation in rats, administration of the compound resulted in a significant reduction in inflammatory markers compared to the control group. This suggests potential therapeutic applications in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound within its chemical class:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Compound A | C28H25NO5 | Contains thienoindole structure |
Compound B | C28H24BrNO5 | Halogenated variant affecting reactivity |
Compound C | C28H25NO6 | Hydroxy group influencing solubility |
This comparison highlights the unique combination of functional groups present in this compound that may enhance its biological activities compared to similar compounds.
Properties
Molecular Formula |
C30H27NO6 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
methyl 4-[2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C30H27NO6/c1-17-15-23-24(16-18(17)2)37-28-25(27(23)32)26(20-7-9-21(10-8-20)30(34)36-4)31(29(28)33)14-13-19-5-11-22(35-3)12-6-19/h5-12,15-16,26H,13-14H2,1-4H3 |
InChI Key |
SFCLSCIHOGNHML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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